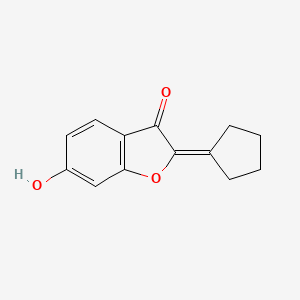

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Description

Properties

IUPAC Name |

2-cyclopentylidene-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-9-5-6-10-11(7-9)16-13(12(10)15)8-3-1-2-4-8/h5-7,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALBXHZLDCZREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopentanone derivative with a suitable benzofuran precursor in the presence of a strong acid or base can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The cyclopentylidene group can be reduced to a cyclopentyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzofuranone, while reduction of the cyclopentylidene group may produce a cyclopentyl-substituted benzofuran.

Scientific Research Applications

Agricultural Applications

1. Plant Growth Regulators

Research has indicated that certain benzofuran derivatives can act as plant growth regulators. These compounds might influence plant development processes such as germination, flowering, and fruiting . The structural features of 2-cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one could be explored to determine its efficacy in enhancing crop yields or resistance to environmental stressors.

Materials Science Applications

1. Polymer Chemistry

The unique structure of 2-cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one makes it a promising scaffold for synthesizing new polymers or copolymers with desirable mechanical and thermal properties . Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics for applications in packaging or coatings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed that similar benzofuran derivatives were effective against E. coli and S. aureus with varying degrees of inhibition. |

| Study B | Antioxidant Capacity | Demonstrated that benzofuran compounds exhibited significant free radical scavenging activity compared to standard antioxidants. |

| Study C | Plant Growth Regulation | Found that certain derivatives enhanced root development and flowering in model plant species under controlled conditions. |

Mechanism of Action

The mechanism of action of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The hydroxyl group and the benzofuran core may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

Key analogs include derivatives with variations in the substituent at position 2 and modifications to the hydroxyl group at position 6. Below is a comparative analysis of their structural and functional differences:

Lipophilicity and Bioavailability

- The cyclopentylidene group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, TB515 (phenylpropynylidene) exhibits higher lipophilicity due to its aromatic and alkyne substituents, which may enhance cellular uptake but reduce solubility .

Antimicrobial Activity

- TB515 demonstrated significant antitubercular activity, particularly in liposome-encapsulated formulations. Its phenylpropynylidene group likely enhances interactions with bacterial membranes or enzymes .

- The target compound’s cyclopentylidene group, while less studied, may offer unique binding modes due to its non-aromatic, flexible ring structure. Experimental validation is required to confirm activity .

Formulation Efficacy

- Liposomal encapsulation improved the efficacy of TB501 (a structurally related compound with a hydroxyethylpiperazine substituent) by enhancing intracellular delivery. This suggests that the target compound’s cyclopentylidene group, with its moderate hydrophobicity, could similarly benefit from nanoparticle-based formulations .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of 220.24 g/mol. It features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one exhibits significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 18.0 | Increased p53 expression |

The compound demonstrated an IC50 value of approximately 15 µM against the MCF-7 breast cancer cell line, which is comparable to established chemotherapeutics like Tamoxifen (IC50 = 10.38 µM). Flow cytometry analysis confirmed that the compound triggers apoptosis in MCF-7 cells by increasing caspase-3 activity, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one | 85% |

| Ascorbic Acid | 90% |

The DPPH scavenging assay revealed that this benzofuran derivative exhibits a scavenging activity of approximately 85%, suggesting its potential utility in preventing oxidative damage .

The mechanisms underlying the biological activities of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.

- Cell Cycle Arrest : It effectively halts the cell cycle progression at the G1 phase, preventing further proliferation of cancer cells.

- Antioxidant Defense : By scavenging free radicals, it mitigates oxidative stress and protects cellular integrity.

Case Studies

A recent study evaluated the effects of this compound on various cancer cell lines and reported significant findings:

- Study Design : The study involved treating MCF-7 and A549 cells with varying concentrations of the compound over a period of 48 hours.

- Results : The results indicated a dose-dependent reduction in cell viability across both cell lines, with notable morphological changes consistent with apoptosis.

Q & A

Q. What are the standard synthetic routes for 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one?

The synthesis typically involves condensation reactions between a substituted cyclopentanone and hydroxybenzofuran derivatives under basic conditions. For example, analogous compounds are synthesized via base-catalyzed (e.g., NaOH or KOH) condensation of aldehydes with 6-hydroxybenzofuran-3-ones to form the benzylidene linkage . Multi-step approaches may include oxidation, reduction, or substitution steps to introduce functional groups, with careful control of reaction time and solvent selection .

| Key Reaction Parameters |

|---|

| Base catalyst: NaOH/KOH |

| Solvent: Ethanol or DCM |

| Temperature: Reflux conditions |

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy verifies functional groups like the hydroxy and ketone moieties. Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution mass spectrometry (HR-MS) confirms molecular weight .

Q. What safety protocols are essential when handling this compound?

As a non-FDA-approved research chemical, strict adherence to laboratory safety guidelines is mandatory. Use personal protective equipment (PPE), avoid bodily exposure, and ensure proper ventilation. Disposal must comply with hazardous waste regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity during synthesis?

Optimization involves systematic variation of parameters :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity for certain steps .

- Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve reaction rates while minimizing side products .

- Catalyst screening : Transition-metal catalysts or organocatalysts could accelerate condensation steps . Use Design of Experiments (DoE) to identify interactions between variables and maximize efficiency .

Q. How can contradictions in spectroscopic data be resolved when confirming the compound’s structure?

Contradictions often arise from tautomerism or stereochemical ambiguity . Strategies include:

- 2D-NMR techniques (e.g., COSY, NOESY) to resolve spatial relationships .

- X-ray crystallography for unambiguous structural determination .

- Comparative analysis with structurally similar benzofuran derivatives (e.g., Z/E isomerism in ) .

Q. What strategies are effective in elucidating the compound’s metabolic pathways in biological systems?

- In vitro assays : Use liver microsomes or hepatocytes to study Phase I/II metabolism.

- Isotopic labeling : Track metabolic products via 13C or 14C labeling .

- Computational prediction : Tools like in silico ADMET software model metabolite formation .

Q. How can computational methods predict the compound’s biological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases or receptors). Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., electron-withdrawing groups) with activity trends observed in analogs (e.g., fluorinated derivatives in ) .

| Computational Parameters |

|---|

| Software: AutoDock, Schrödinger |

| Target: Enzymes/receptors |

| Descriptors: LogP, H-bond donors |

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling requires addressing:

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation .

- Reagent compatibility : Substitute hazardous reagents (e.g., CrO3) with greener alternatives .

- Batch consistency : Implement in-line analytics (e.g., PAT tools) for real-time monitoring .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data across studies be addressed?

- Replicate experiments under standardized conditions (e.g., cell line, assay protocol).

- Validate purity : Impurities >95% via HPLC to exclude confounding effects .

- Cross-reference structural analogs : Compare with fluorinated or methoxy-substituted benzofurans (e.g., vs. 12) to identify substituent-dependent trends .

Key Functional Groups and Reactivity

Q. Which functional groups dominate the compound’s reactivity?

The cyclopentylidene ketone and hydroxybenzofuran moieties drive reactivity:

- Electrophilic substitution : Hydroxy group directs ring functionalization.

- Conjugated dienone : Susceptible to nucleophilic attack or redox reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.